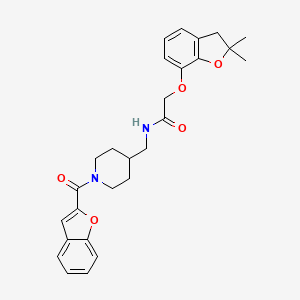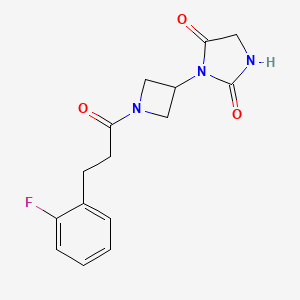![molecular formula C23H25N3O4S B2581022 (E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 379731-01-8](/img/structure/B2581022.png)
(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new derivatives that share structural motifs with the specified compound. These studies often focus on developing synthetic methodologies and characterizing the products using various analytical techniques, such as NMR, MS, and X-ray crystallography. For instance, studies on compounds like benzothiophene derivatives and acrylamide derivatives reveal insights into their synthesis pathways and structural elucidation, suggesting a potential for diverse chemical manipulations and applications in material science and pharmaceuticals (Gucma & Gołębiewski, 2014), (Kariuki et al., 2022).
Antimicrobial and Antioxidant Activities
Compounds containing benzothiophene and acrylamide units have been evaluated for their biological activities, including antimicrobial and antioxidant effects. Such studies highlight the potential of these compounds in developing new therapeutic agents. For example, certain synthesized benzothiophene derivatives have shown significant antimicrobial and antioxidant activities, pointing towards their potential utility in pharmaceutical applications and as additives in materials to enhance durability and resistance to microbial degradation (Raghavendra et al., 2016).
Application in Material Science
Research into compounds with benzothiophene cores has extended into materials science, where their unique properties are harnessed for applications in dyes, polymers, and corrosion inhibitors. For instance, novel acrylamide derivatives have been studied for their use as corrosion inhibitors, demonstrating the compound's potential in protecting metals against corrosion in acidic environments, which is crucial for extending the lifespan of materials in industrial applications (Abu-Rayyan et al., 2022).
Photophysical Properties
The study of photophysical properties of structurally related compounds reveals their potential application in the development of fluorescent materials and sensors. Investigations into the absorption and fluorescence spectra of carboxamides similar in structure provide insights into their electronic transitions and potential use in optoelectronic devices (Patil et al., 2011).
properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13(2)30-17-9-8-14(11-18(17)29-3)10-15(12-24)22(28)26-23-20(21(25)27)16-6-4-5-7-19(16)31-23/h8-11,13H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRUDNOUZPNDC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

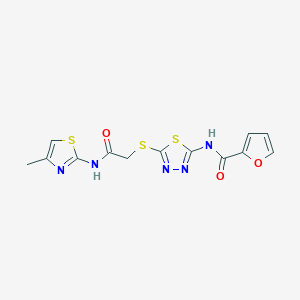
![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2580945.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)
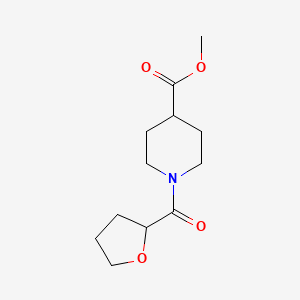
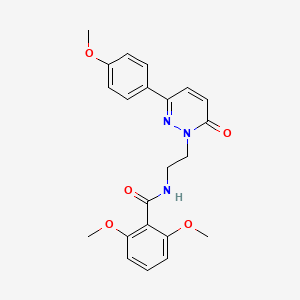
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580951.png)

![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)
